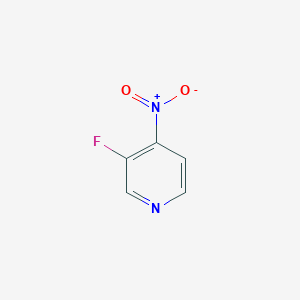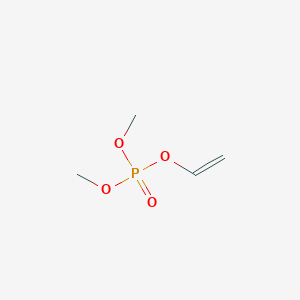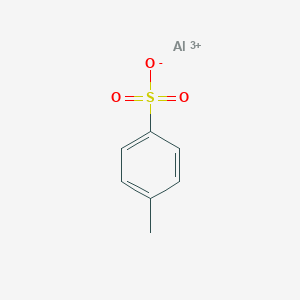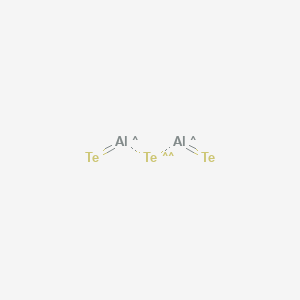![molecular formula C13H15ClN2O4 B080687 Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate CAS No. 13631-88-4](/img/structure/B80687.png)
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate, also known as CPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPD is a member of the hydrazine class of compounds and is known for its ability to form stable complexes with transition metal ions, making it a valuable tool in the field of coordination chemistry. In
Aplicaciones Científicas De Investigación
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications, including its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying metal ion binding and transport. Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has been used to investigate the coordination chemistry of a variety of metal ions, including copper, nickel, and cobalt. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles and pyridazines.
Mecanismo De Acción
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is known to bind to transition metal ions through the formation of stable complexes. The mechanism of action of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate involves the formation of a hydrazone ligand, which can coordinate with metal ions through its nitrogen atoms. The resulting complexes are stable and can be used to study the properties and behavior of metal ions in solution.
Efectos Bioquímicos Y Fisiológicos
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is its ability to form stable complexes with transition metal ions. This makes it a valuable tool for studying the coordination chemistry of these ions and their behavior in solution. However, Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is relatively insoluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new ligands based on Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate that can be used to study the coordination chemistry of other metal ions. Another area of interest is the use of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate as a tool for studying metal ion transport in biological systems. Finally, there is potential for the development of new synthetic methods for Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate and related compounds that could expand their use in scientific research.
Métodos De Síntesis
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate can be synthesized through a two-step process involving the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of diethyl malonate. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Propiedades
Número CAS |
13631-88-4 |
|---|---|
Nombre del producto |
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
Fórmula molecular |
C13H15ClN2O4 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3 |
Clave InChI |
QYHQVKFERZNLRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Sinónimos |
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)






